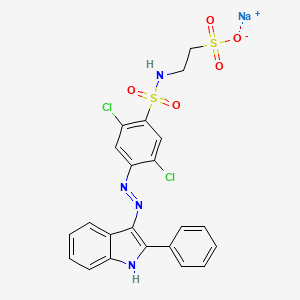
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an indole ring, azo linkage, and sulfonyl group, making it a versatile molecule in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt typically involves multiple steps:
Formation of the Indole Ring: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Azo Coupling: The indole derivative is then subjected to azo coupling with 2,5-dichloroaniline in the presence of a diazonium salt, forming the azo linkage.
Sulfonation: The resulting azo compound undergoes sulfonation using chlorosulfonic acid, introducing the sulfonyl group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Purification: Employing purification techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Nucleophiles: Ammonia, primary amines.
Major Products
Sulfone Derivatives: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Sulfonyl Compounds: Formed through nucleophilic substitution.
科学的研究の応用
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Ethanesulfonic acid derivatives: Compounds with similar sulfonyl groups but different aromatic or heterocyclic structures.
Azo Compounds: Molecules with azo linkages but varying substituents on the aromatic rings.
Uniqueness
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt is unique due to its combination of an indole ring, azo linkage, and sulfonyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
72968-75-3 |
|---|---|
分子式 |
C22H17Cl2N4NaO5S2 |
分子量 |
575.4 g/mol |
IUPAC名 |
sodium;2-[[2,5-dichloro-4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylamino]ethanesulfonate |
InChI |
InChI=1S/C22H18Cl2N4O5S2.Na/c23-16-13-20(35(32,33)25-10-11-34(29,30)31)17(24)12-19(16)27-28-22-15-8-4-5-9-18(15)26-21(22)14-6-2-1-3-7-14;/h1-9,12-13,25-26H,10-11H2,(H,29,30,31);/q;+1/p-1 |
InChIキー |
CRRRYPHVCHHMIQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)S(=O)(=O)NCCS(=O)(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



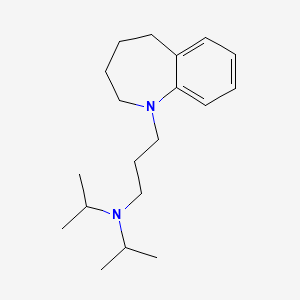
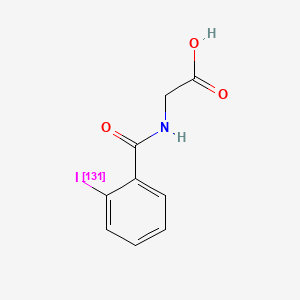
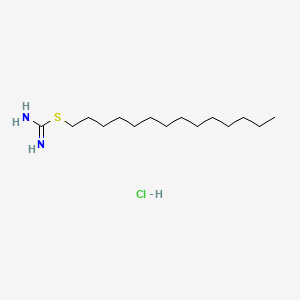
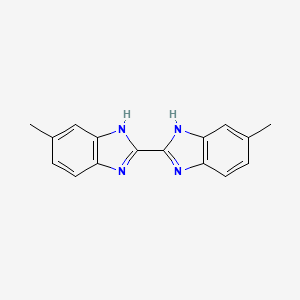
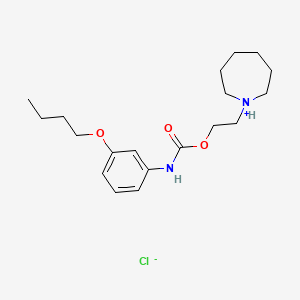
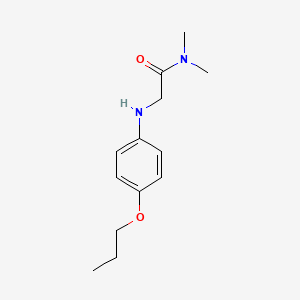
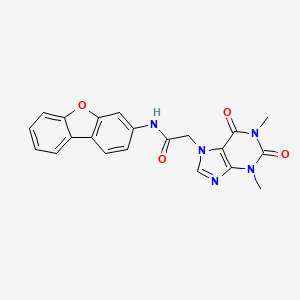
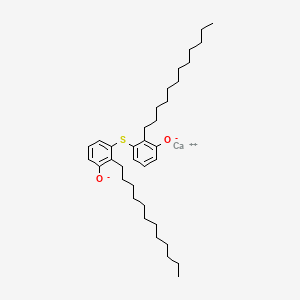

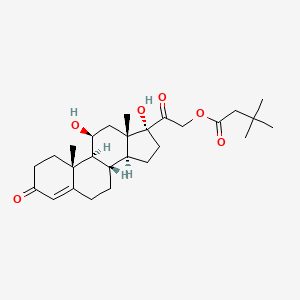
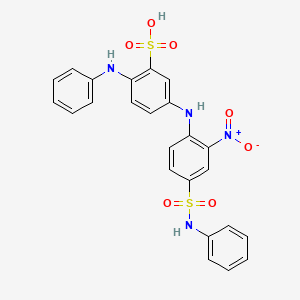
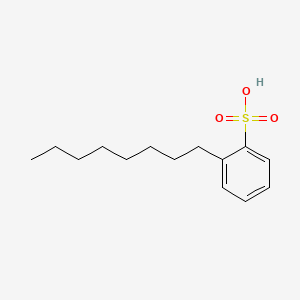
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)
